molecular formula C9H19NO3 B1471173 [5-(2-Methoxyethoxy)piperidin-3-yl]methanol CAS No. 1803596-61-3

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol

Cat. No.: B1471173
CAS No.: 1803596-61-3
M. Wt: 189.25 g/mol
InChI Key: JKGAPZHSOXQNFY-UHFFFAOYSA-N
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Description

“[5-(2-Methoxyethoxy)piperidin-3-yl]methanol” is a chemical compound with the CAS Number: 1803596-61-3 . It has a molecular weight of 189.25 and its molecular formula is C9H19NO3 . It appears as an oil in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound has a molecular weight of 189.25 and its molecular formula is C9H19NO3 . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.

Scientific Research Applications

Marker for Material Degradation

"[5-(2-Methoxyethoxy)piperidin-3-yl]methanol" has been explored as a marker in the field of material science, specifically in assessing the degradation of insulating materials within electrical transformers. Methanol, a product of this compound's breakdown, serves as an indicator of cellulose insulation's condition in power transformers. The presence and concentration of methanol in transformer oil provide insights into the degradation processes of solid insulating materials, guiding maintenance and operational strategies for electrical equipment (Jalbert et al., 2019).

Catalyst in Fuel and Chemical Production

Research in the field of catalysis has highlighted the potential of "this compound" derivatives in methanol reforming processes, which are critical for hydrogen production and fuel cell applications. Specifically, Cu-based catalysts have been extensively studied for their role in converting methanol to hydrogen, a key reaction in developing efficient and sustainable energy systems (Siek-Ting Yong et al., 2013). Additionally, the conversion of methanol to propylene, a valuable petrochemical, has been explored using various catalytic materials, underscoring the importance of methanol and its derivatives in the chemical industry (M. Ali et al., 2019).

Environmental and Energy Applications

The compound and its related methanol derivatives are also significant in environmental and energy applications. For instance, the role of methanol as a fuel for internal combustion engines, highlighting the advantages and challenges of using methanol and its blends to achieve cleaner combustion and reduced emissions, has been a subject of study. This research contributes to the broader goal of utilizing alternative fuels to decrease pollution and dependency on fossil fuels (S. Pandey, 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Biochemical Analysis

Biochemical Properties

[5-(2-Methoxyethoxy)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s molecular interactions are crucial for understanding its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and subsequent cellular responses .

Properties

IUPAC Name

[5-(2-methoxyethoxy)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAPZHSOXQNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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